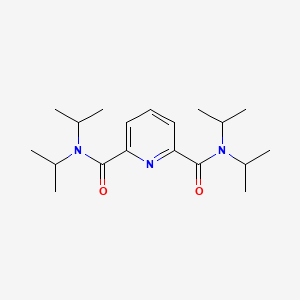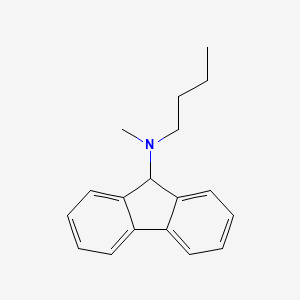
N-Butyl-N-methyl-9H-fluoren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-methyl-9H-fluoren-9-amine is an organic compound with the molecular formula C18H21N. It is a derivative of fluoren-9-amine, where the nitrogen atom is substituted with butyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-9H-fluoren-9-amine typically involves the reaction of fluoren-9-amine with butyl and methyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of butyl bromide and methyl iodide to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-methyl-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (t-BuOK) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N-Butyl-N-methyl-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Butyl-N-methyl-9H-fluoren-9-amine involves its interaction with specific molecular targets. For instance, it has been studied as a selective butyrylcholinesterase inhibitor and N-methyl-D-aspartate (NMDA) receptor antagonist. These interactions are crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-9H-fluoren-3-amine
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide
- N-Butylmethylamine
Uniqueness
N-Butyl-N-methyl-9H-fluoren-9-amine is unique due to its specific substitution pattern on the fluoren-9-amine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
119454-90-9 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
N-butyl-N-methyl-9H-fluoren-9-amine |
InChI |
InChI=1S/C18H21N/c1-3-4-13-19(2)18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
Clé InChI |
ABHAGKGIFYJAPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
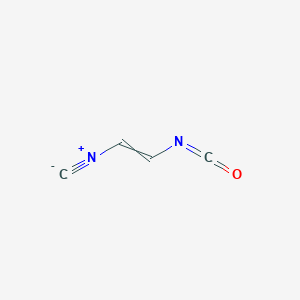
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
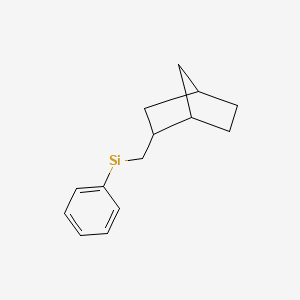
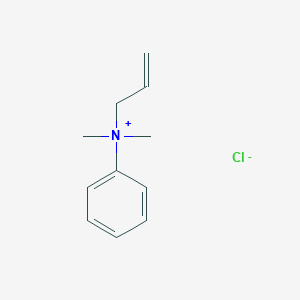
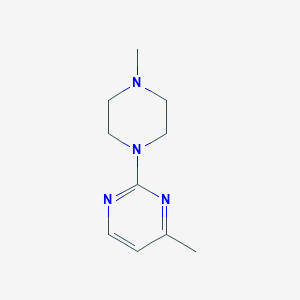
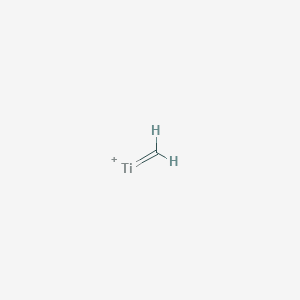

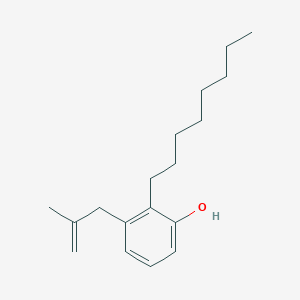
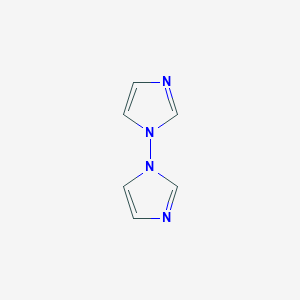
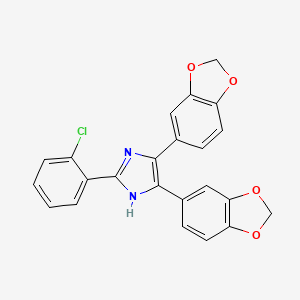
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
